molecular formula C19H17N3O3 B11493650 3-methyl-4-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

3-methyl-4-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

Cat. No.: B11493650
M. Wt: 335.4 g/mol
InChI Key: CBLBNHPNLGPUKO-UHFFFAOYSA-N
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Description

3-METHYL-4-NITRO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-NITRO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include nitration, methylation, and the introduction of the pyrrole group through various organic reactions. Common reagents used in these steps include nitric acid for nitration, methyl iodide for methylation, and pyrrole for the introduction of the pyrrole group. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis equipment may be employed to achieve consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-NITRO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

3-METHYL-4-NITRO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-4-NITRO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrrole group may also play a role in binding to specific proteins or enzymes, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-NITRO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE
  • 3-METHYL-4-NITRO-1H-PYRAZOLE
  • CYCLOHEXYL {4-[4-NITRO-2-(1H-PYRROL-1-YL)PHENYL]PIPERAZINO}METHANONE

Uniqueness

3-METHYL-4-NITRO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and pyrrole groups allows for diverse interactions with molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

3-methyl-4-nitro-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide

InChI

InChI=1S/C19H17N3O3/c1-14-12-16(6-9-18(14)22(24)25)19(23)20-13-15-4-7-17(8-5-15)21-10-2-3-11-21/h2-12H,13H2,1H3,(H,20,23)

InChI Key

CBLBNHPNLGPUKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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